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Technical Support Center: Pan-CDK PSTAIR
Antibodies
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers using pan-CDK PSTAIR antibodies. The content is designed to address

specific issues related to cross-reactivity and other experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What are pan-CDK PSTAIR antibodies and what do
they detect?
Pan-CDK PSTAIR antibodies are polyclonal or monoclonal antibodies that recognize the highly

conserved 16-amino acid sequence "PSTAIR" (EGVPSTAIREISLLKE).[1] This motif is a

hallmark of several cyclin-dependent kinases (CDKs), most notably CDK1 (also known as

cdc2), CDK2, and to a lesser extent, CDK3.[2] Consequently, these antibodies are not specific

to a single CDK but are designed to detect multiple members of the CDK family, making them

"pan-CDK" reagents. They are widely used to study the overall population of these key cell

cycle regulators.

Q2: What is the expected molecular weight of proteins
detected by PSTAIR antibodies?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b151672?utm_src=pdf-interest
https://www.benchchem.com/product/b151672?utm_src=pdf-body
https://www.benchchem.com/product/b151672?utm_src=pdf-body
https://www.benchchem.com/product/b151672?utm_src=pdf-body
https://www.benchchem.com/product/b151672?utm_src=pdf-body
https://www.benchchem.com/product/b151672?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2759356/
https://pubmed.ncbi.nlm.nih.gov/37282328/
https://www.benchchem.com/product/b151672?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary targets of PSTAIR antibodies, CDK1 and CDK2, have a molecular weight of

approximately 34 kDa.[3] Therefore, in a Western blot, you should expect to see a prominent

band or a doublet around this size. The presence of a doublet may indicate the detection of

both CDK1 and CDK2, or post-translational modifications of a single CDK.

Q3: What is the nature of "cross-reactivity" with PSTAIR
antibodies?
The term "cross-reactivity" with pan-CDK PSTAIR antibodies can be understood in two

contexts:

Intended Cross-Reactivity: These antibodies are designed to cross-react with multiple CDK

family members that contain the PSTAIR motif. This is their intended function as a pan-CDK

tool.

Unintended Cross-Reactivity: This refers to the binding of the antibody to proteins that are

not the intended CDK targets. While the PSTAIR motif is highly conserved within the CDK

family, similar sequences may exist in other, unrelated proteins. However, well-documented

cases of significant cross-reactivity with non-CDK proteins are not prevalent in the literature,

suggesting that for the most part, these antibodies are quite specific to the PSTAIR-

containing CDKs. It is worth noting that other CDK family members possess similar motifs,

such as the "PCTAIRE" sequence in CDK16, CDK17, and CDK18, which could potentially be

recognized by some PSTAIR antibodies, though this is not extensively documented.

Q4: How can I differentiate between CDK1 and CDK2
signals when using a pan-CDK PSTAIR antibody?
Differentiating between CDK1 and CDK2, which often migrate closely on an SDS-PAGE gel,

requires indirect methods when using a pan-CDK antibody. Here are two common strategies:

Cell Cycle Synchronization: CDK1 and CDK2 are maximally active at different phases of the

cell cycle. CDK2 is primarily active during the G1/S transition and S phase, while CDK1 is

the key mitotic kinase, active in G2 and M phases.[4] By synchronizing your cell population

in specific cell cycle stages, you can infer the contribution of each CDK to the total PSTAIR
signal.
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Specific Kinase Inhibitors: The use of small molecule inhibitors with relative specificity for

CDK1 or CDK2 can help dissect their individual contributions. For example, RO-3306 is a

potent and selective inhibitor of CDK1.[5] Treating cells with this inhibitor and observing a

change in the PSTAIR signal can indicate the proportion of the signal attributable to CDK1.

Conversely, while less specific, compounds like CVT-313 show a preference for CDK2 over

CDK1.[6]

Troubleshooting Guides
Western Blotting
Issue 1: Multiple bands are observed on the Western blot.

Possible Cause 1: Detection of multiple CDK isoforms.

Solution: This is expected with a pan-CDK antibody. The bands around 34 kDa likely

represent CDK1 and CDK2. To confirm, you can use the cell synchronization or kinase

inhibitor strategies described in Q4.

Possible Cause 2: Non-specific binding of the primary or secondary antibody.

Solution:

Optimize the antibody dilution. A titration experiment is recommended to find the optimal

concentration that gives a strong signal with minimal background.[7]

Increase the stringency of the washing steps. Use a buffer containing a mild detergent

like Tween-20 and increase the number and duration of washes.

Ensure adequate blocking. Block the membrane for at least 1 hour at room temperature

or overnight at 4°C with a suitable blocking agent like 5% non-fat milk or 3-5% BSA in

TBST.

Possible Cause 3: Protein degradation.

Solution: Prepare fresh cell lysates and always include protease inhibitors in your lysis

buffer.
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Issue 2: Weak or no signal.

Possible Cause 1: Low abundance of target proteins.

Solution: Increase the amount of protein loaded onto the gel. For cell lysates, 20-40 µg of

total protein per lane is a good starting point.

Possible Cause 2: Suboptimal antibody concentration.

Solution: The primary antibody may be too dilute. Try a lower dilution (higher

concentration). Refer to the data table below for recommended starting dilutions.

Possible Cause 3: Inefficient protein transfer.

Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.

Also, ensure the gel and membrane were in proper contact during transfer.

Immunoprecipitation (IP)
Issue 1: Low yield of immunoprecipitated protein.

Possible Cause 1: The PSTAIR epitope is masked.

Solution: The PSTAIR motif can be involved in the interaction between CDKs and cyclins.

[2] In its active, cyclin-bound state, the epitope may be inaccessible to the antibody.

Consider using denaturing conditions for the IP, although this will disrupt protein-protein

interactions you may wish to study. Alternatively, try a different pan-CDK antibody that

recognizes a different epitope.

Possible Cause 2: Insufficient antibody or lysate.

Solution: Increase the amount of primary antibody and/or the total amount of protein in the

lysate.

Possible Cause 3: Inefficient capture by beads.

Solution: Ensure you are using the correct type of beads (Protein A or Protein G) for your

primary antibody's isotype and host species. Pre-clear the lysate with beads alone to
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reduce non-specific binding.

Issue 2: High background or co-precipitation of non-specific proteins.

Possible Cause 1: Non-specific binding to the antibody or beads.

Solution:

Pre-clear the lysate by incubating it with beads before adding the primary antibody.

Increase the number and stringency of washes after immunoprecipitation.

Titrate the amount of primary antibody to use the minimal amount necessary for

successful pulldown.

Possible Cause 2: The antibody is recognizing other proteins.

Solution: While less common with PSTAIR antibodies, if you suspect off-target binding,

perform a control IP with a non-specific IgG of the same isotype to identify proteins that

bind non-specifically.

Data Presentation
Table 1: Recommended Starting Dilutions for Pan-CDK PSTAIR Antibodies

Application
Recommended Starting
Dilution/Concentration

Notes

Western Blotting (WB) 1:1,000 - 1:10,000
Titration is highly

recommended.[3][8]

Immunoprecipitation (IP) 1 - 5 µg per 500 µg of lysate
The efficiency can be context-

dependent.

Immunocytochemistry (ICC) /

Immunofluorescence (IF)
1:100 - 1:500

Optimization is crucial to

minimize background.

Experimental Protocols
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Protocol 1: Western Blotting with Pan-CDK PSTAIR
Antibody

Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase

inhibitors. Determine protein concentration using a BCA assay.

SDS-PAGE: Load 20-40 µg of total protein per lane on a 12% SDS-polyacrylamide gel. Run

the gel until the dye front reaches the bottom.

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm

successful transfer with Ponceau S staining.

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline

with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the pan-CDK PSTAIR antibody at

the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-

conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

Washing: Repeat the washing step as in step 6.

Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and

capture the image using a digital imager or X-ray film.

Protocol 2: Differentiating CDK1 and CDK2 using Cell
Synchronization and Western Blotting

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of

harvest.

Synchronization:

G1/S Arrest (for enriched CDK2 activity): Treat cells with a double thymidine block.
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G2/M Arrest (for enriched CDK1 activity): Treat cells with the CDK1 inhibitor RO-3306

(e.g., 9 µM) for 16-20 hours.[9]

Harvesting and Lysate Preparation: Harvest both synchronized and asynchronous (control)

cells and prepare lysates as described in the Western Blotting protocol.

Western Blot Analysis: Perform Western blotting using the pan-CDK PSTAIR antibody on all

samples.

Data Interpretation: Compare the intensity of the ~34 kDa band(s) between the

asynchronous, G1/S arrested, and G2/M arrested samples. An increased signal in G2/M

arrested cells suggests a significant contribution from CDK1, while a prominent signal in

G1/S arrested cells points to CDK2.
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Caption: Core CDK signaling pathway in the cell cycle.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b151672?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western Blot with
PSTAIR Antibody

Multiple Bands
Observed?

Weak or No
Signal?

No

Bands at ~34 kDa are
likely CDK1/CDK2

Yes

Optimize Antibody
Dilution (Titrate)

Yes, non-specific

Increase Protein
Load

Yes

Clear Band(s)
at ~34 kDa

No

Increase Washing
Stringency

Verify Protein
Transfer (Ponceau S)

Check Blocking
Procedure

Click to download full resolution via product page

Caption: Troubleshooting workflow for Western blotting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and
mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]

2. A Monoclonal Antibody Against the PSTAIR Sequence of p34cdc2 , Catalytic Subunit of
Maturation-Promoting Factor and Key Regulator of the Cell Cycle: (monoclonal
antibody/PSTAIR sequence/oocyte maturation/cell cycle/cdc2) - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Anti-Cdk1/Cdc2 (PSTAIR) Antibody | 06-923 [merckmillipore.com]

4. researchgate.net [researchgate.net]

5. medchemexpress.com [medchemexpress.com]

6. medchemexpress.com [medchemexpress.com]

7. researchgate.net [researchgate.net]

8. citeab.com [citeab.com]

9. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Cross-reactivity issues with pan-CDK PSTAIR
antibodies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151672#cross-reactivity-issues-with-pan-cdk-pstair-
antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b151672?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

